

Introduction: The Analytical Imperative for a Key Synthetic Building Block

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Compound of Interest

Compound Name: 1-(3,5-Dimethylpyridin-2-yl)ethanone

CAS No.: 110788-51-7

Cat. No.: B011157

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1-(3,5-Dimethylpyridin-2-yl)ethanone is a substituted pyridine derivative that serves as a valuable intermediate in the synthesis of more complex molecules, particularly in the fields of medicinal chemistry and materials science. Its structural features—a ketone functional group and a dimethyl-substituted pyridine ring—offer multiple reaction sites for further chemical modification. The purity, identity, and stability of this compound are paramount to ensure the success of subsequent synthetic steps and the quality of the final product.

This guide provides a comprehensive overview of the essential analytical techniques for the complete characterization of **1-(3,5-Dimethylpyridin-2-yl)ethanone**. It is designed for researchers, analytical scientists, and quality control professionals, offering not just step-by-step protocols but also the underlying scientific rationale for methodological choices. The integrated workflow presented herein ensures a self-validating system for unambiguous structural confirmation and purity assessment.

I. Chromatographic Purity and Quantification

Chromatographic methods are the cornerstone for assessing the purity of chemical compounds by separating the main component from impurities and potential degradation products.

A. High-Performance Liquid Chromatography (HPLC) for Purity Assessment

Reverse-phase HPLC (RP-HPLC) is the preferred method for analyzing the purity of moderately polar organic compounds like **1-(3,5-Dimethylpyridin-2-yl)ethanone**. The separation is based on the differential partitioning of the analyte between a nonpolar stationary phase (e.g., C18) and a polar mobile phase.

- System Preparation:
 - Ensure the HPLC system is thoroughly purged and equilibrated with the initial mobile phase conditions.
 - Perform a system suitability test using a reference standard to verify retention time stability, peak symmetry, and theoretical plates.
- Sample Preparation:
 - Accurately weigh approximately 1 mg of **1-(3,5-Dimethylpyridin-2-yl)ethanone**.
 - Dissolve the sample in 1 mL of a 50:50 mixture of acetonitrile and water to create a 1 mg/mL stock solution.
 - Further dilute the stock solution to a working concentration of approximately 0.1 mg/mL using the mobile phase.
 - Filter the final solution through a 0.45 µm syringe filter to remove any particulate matter.
- Chromatographic Conditions:
 - The conditions provided in the table below are a robust starting point. Method optimization may be required depending on the specific impurity profile. For mass spectrometry-compatible applications, volatile buffers like formic acid or ammonium acetate should be used instead of phosphoric acid.[\[1\]](#)[\[2\]](#)

Parameter	Recommended Condition	Rationale
Column	C18, 4.6 x 150 mm, 5 μ m	Provides excellent retention and separation for moderately polar aromatic compounds.
Mobile Phase A	0.1% Phosphoric Acid in Water	Acidifies the mobile phase to ensure sharp peak shapes for the basic pyridine nitrogen.
Mobile Phase B	Acetonitrile (MeCN)	Strong organic solvent for eluting the compound.
Gradient	5% B to 95% B over 15 min	A gradient elution ensures that impurities with a wide range of polarities are eluted and detected.
Flow Rate	1.0 mL/min	Standard flow rate for a 4.6 mm ID column, providing good efficiency and reasonable run times.
Column Temp.	30 $^{\circ}$ C	Maintains consistent retention times and improves peak shape.
Injection Vol.	10 μ L	A small injection volume prevents column overloading.
Detection	UV at 254 nm	The pyridine ring and ketone carbonyl provide strong chromophores for UV detection.

- Data Analysis:

- Identification: The primary peak in the chromatogram should correspond to the retention time of a certified reference standard of **1-(3,5-Dimethylpyridin-2-yl)ethanone**.

- Purity Calculation: Purity is typically determined by the area percent method. The area of the main peak is divided by the total area of all peaks in the chromatogram and multiplied by 100.

B. Gas Chromatography (GC) for Volatile Impurities and Alternative Quantification

Gas chromatography is an excellent technique for separating and analyzing volatile and thermally stable compounds. It is particularly useful for detecting residual solvents or volatile synthetic byproducts. When coupled with a mass spectrometer (GC-MS), it provides definitive identification of separated components.

- System Preparation:
 - Install a suitable capillary column and condition it according to the manufacturer's instructions.
 - Perform a system check to ensure the absence of leaks and contaminants.
- Sample Preparation:
 - Prepare a 1 mg/mL solution of the sample in a suitable volatile solvent such as dichloromethane or ethyl acetate.
 - Ensure the sample is completely dissolved.
- Instrumental Conditions:
 - The following parameters are a general guideline and may require optimization.[\[3\]](#)[\[4\]](#)[\[5\]](#)

Parameter	Recommended Condition	Rationale
Column	DB-5ms or equivalent (30 m x 0.25 mm ID, 0.25 μ m film)	A non-polar column that separates compounds primarily based on boiling point.
Carrier Gas	Helium at 1.2 mL/min (constant flow)	Inert carrier gas providing good chromatographic efficiency.
Injector Temp.	250 $^{\circ}$ C	Ensures rapid volatilization of the analyte.
Injection Mode	Split (e.g., 20:1)	Prevents column overloading with a concentrated sample.
Oven Program	80 $^{\circ}$ C (hold 2 min), ramp to 280 $^{\circ}$ C at 15 $^{\circ}$ C/min, hold 5 min	A temperature ramp allows for the separation of compounds with different volatilities.
Detector	Mass Spectrometer (MS)	Provides both quantitative data and mass spectra for identification.
MS Source Temp.	230 $^{\circ}$ C	Standard source temperature for electron ionization.
Ionization Mode	Electron Ionization (EI) at 70 eV	Standard hard ionization technique that produces reproducible fragmentation patterns for library matching.
Scan Range	40-400 m/z	Covers the expected mass of the parent compound and its fragments.

- Data Analysis:
 - The retention time of the main peak is used for identification against a standard.

- The mass spectrum of the peak is compared to a reference spectrum or analyzed for characteristic fragments to confirm identity.
- Quantification is achieved by integrating the peak area of the total ion chromatogram (TIC) or a specific ion (Selected Ion Monitoring, SIM).

II. Spectroscopic Structural Elucidation

Spectroscopic techniques provide detailed information about the molecular structure, functional groups, and atomic connectivity of the compound.

A. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful technique for unambiguous structure determination of organic molecules in solution. Both ^1H and ^{13}C NMR are essential for full characterization.

- Dissolve 5-10 mg of **1-(3,5-Dimethylpyridin-2-yl)ethanone** in approximately 0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl_3).
- Add a small amount of Tetramethylsilane (TMS) as an internal standard (0 ppm) if the solvent does not already contain it.
- Transfer the solution to a clean, dry 5 mm NMR tube.

The expected chemical shifts (δ) are predicted based on the electronic environment of the nuclei. Data from structurally similar compounds informs these predictions.[\[6\]](#)[\[7\]](#)

Predicted ^1H NMR (400 MHz, CDCl_3):

- $\delta \sim 8.2$ ppm (s, 1H): This singlet corresponds to the proton at the C6 position of the pyridine ring. Its downfield shift is due to the deshielding effect of the aromatic ring and the adjacent nitrogen atom.
- $\delta \sim 7.4$ ppm (s, 1H): This singlet is assigned to the proton at the C4 position of the pyridine ring.
- $\delta \sim 2.6$ ppm (s, 3H): This singlet corresponds to the acetyl methyl protons ($-\text{C}(\text{O})\text{CH}_3$). The adjacent carbonyl group causes a downfield shift.

- $\delta \sim 2.5$ ppm (s, 3H): This singlet is assigned to the methyl group at the C3 position of the pyridine ring.
- $\delta \sim 2.3$ ppm (s, 3H): This singlet corresponds to the methyl group at the C5 position of the pyridine ring.

Predicted ^{13}C NMR (101 MHz, CDCl_3):

- $\delta \sim 201$ ppm: Carbonyl carbon of the ketone group.
- $\delta \sim 153$ ppm: C2 carbon of the pyridine ring, attached to the acetyl group.
- $\delta \sim 148$ ppm: C6 carbon of the pyridine ring.
- $\delta \sim 145$ ppm: C5 carbon of the pyridine ring, attached to a methyl group.
- $\delta \sim 135$ ppm: C4 carbon of the pyridine ring.
- $\delta \sim 132$ ppm: C3 carbon of the pyridine ring, attached to a methyl group.
- $\delta \sim 29$ ppm: Acetyl methyl carbon.
- $\delta \sim 22$ ppm: C3-attached methyl carbon.
- $\delta \sim 18$ ppm: C5-attached methyl carbon.

Assignment	Predicted ¹ H Shift (ppm)	Predicted ¹³ C Shift (ppm)
Pyridine H6	~ 8.2 (s)	~ 148
Pyridine H4	~ 7.4 (s)	~ 135
Acetyl CH ₃	~ 2.6 (s)	~ 29
Pyridine C3-CH ₃	~ 2.5 (s)	~ 22
Pyridine C5-CH ₃	~ 2.3 (s)	~ 18
Carbonyl C=O	-	~ 201
Pyridine C2	-	~ 153
Pyridine C5	-	~ 145
Pyridine C3	-	~ 132

B. Mass Spectrometry (MS)

MS provides the molecular weight of the compound and structural information from its fragmentation pattern. Electrospray ionization (ESI) is a soft technique ideal for determining the molecular weight, while electron ionization (EI) provides more extensive fragmentation.

- Molecular Formula: C₉H₁₁NO
- Exact Mass: 149.0841 g/mol
- ESI-MS (Positive Mode): Expect a prominent peak for the protonated molecule [M+H]⁺ at m/z 150.0919.
- EI-MS: Expect the molecular ion peak [M]⁺ at m/z 149. A major fragment would likely be the loss of a methyl radical from the acetyl group, resulting in an acylium ion [M-CH₃]⁺ at m/z 134. Further fragmentation of the pyridine ring may also be observed.^{[7][8]}

C. Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrations.

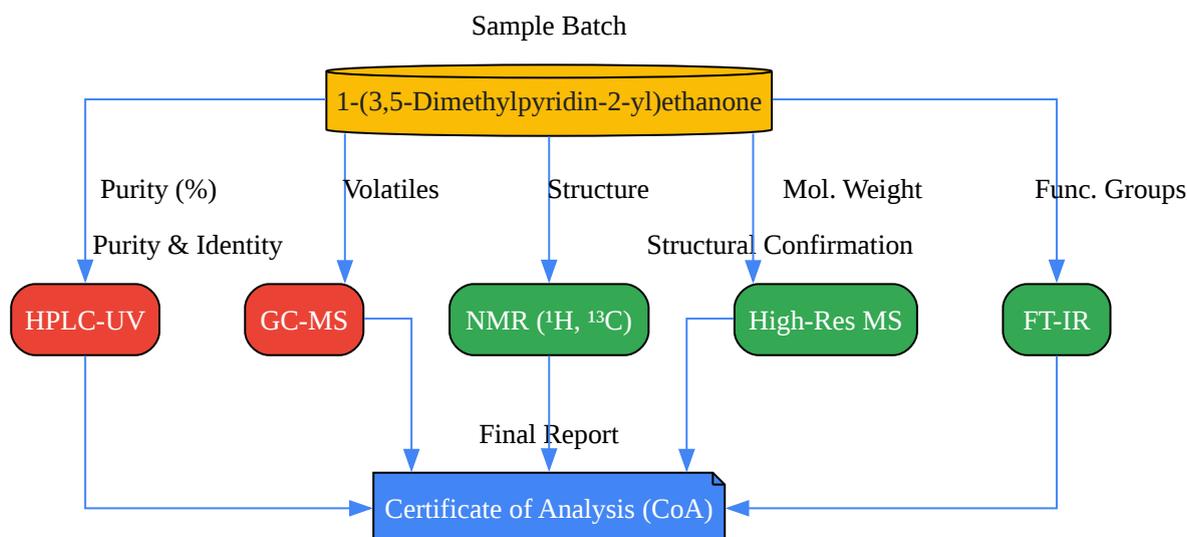
- KBr Pellet: Mix a small amount of the solid sample with dry potassium bromide (KBr) and press it into a transparent disk.
- Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly on the ATR crystal.

The following table summarizes the expected key peaks.^{[7][9][10]}

Wavenumber (cm ⁻¹)	Vibration Type	Functional Group
~ 3050-3000	C-H Stretch	Aromatic C-H (Pyridine)
~ 2980-2920	C-H Stretch	Aliphatic C-H (Methyl)
~ 1700	C=O Stretch	Ketone (strong, sharp)
~ 1600, 1570, 1450	C=C and C=N Stretch	Pyridine Ring
~ 1360	C-H Bend	Methyl

III. Integrated Analytical Workflow

A comprehensive analysis of **1-(3,5-Dimethylpyridin-2-yl)ethanone** relies on the synergistic use of these techniques. The following workflow ensures a thorough and validated characterization of the compound.



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Caption: Integrated workflow for the complete characterization of **1-(3,5-Dimethylpyridin-2-yl)ethanone**.

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